N-triphenylmethylmaleimide
Description
Structure
3D Structure
Properties
CAS No. |
42867-31-2 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-tritylpyrrole-2,5-dione |
InChI |
InChI=1S/C23H17NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
KCOZLQRTURYJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Triphenylmethylmaleimide
Established Synthetic Routes to N-triphenylmethylmaleimide
The synthesis of this compound is most commonly achieved through a two-step process that is a standard approach for producing N-substituted maleimides. researchgate.netresearchgate.netsrce.hr This method involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration reaction to form the final imide ring. srce.hr
Precursor Compounds and Starting Materials in this compound Synthesis
The primary starting materials for the synthesis of this compound are fundamental and widely available organic compounds.
Maleic Anhydride (B1165640): This cyclic anhydride serves as the backbone for the maleimide (B117702) ring. researchgate.net It readily reacts with nucleophiles, such as primary amines, to open its ring.
Triphenylmethylamine (Tritylamine): This primary amine provides the N-substituent. The bulky triphenylmethyl group is a key feature of the final product.
The reaction between maleic anhydride and triphenylmethylamine first yields the intermediate compound, N-triphenylmethylmaleamic acid. srce.hr
Reaction Conditions and Catalytic Systems for this compound Formation
The transformation from precursors to the final product occurs in two distinct stages, each with its own set of optimal conditions.
Step 1: N-triphenylmethylmaleamic Acid Formation The first step is the acylation of triphenylmethylamine with maleic anhydride. This reaction is typically carried out by dissolving maleic anhydride in a suitable solvent and then adding a solution of triphenylmethylamine. orgsyn.org
Solvents: Aprotic solvents such as diethyl ether or chloroform (B151607) are commonly used. srce.hrorgsyn.org
Temperature: The reaction proceeds efficiently at room temperature. srce.hr
Outcome: The corresponding N-triphenylmethylmaleamic acid is formed and often precipitates from the reaction mixture, allowing for easy separation. srce.hr
Step 2: Cyclodehydration to this compound The second and final step is the ring-closing dehydration of the maleamic acid intermediate. This intramolecular condensation requires heating and is typically facilitated by a dehydrating agent and a catalyst. srce.hr
Conventional Method: A widely used system involves heating the maleamic acid in acetic anhydride with anhydrous sodium acetate (B1210297) acting as a catalyst. srce.hrorgsyn.org The acetic anhydride serves as the dehydrating agent, removing the water molecule formed during the cyclization.
Alternative Catalytic Systems: To avoid large quantities of dehydrating agents, alternative catalytic processes have been developed. These often involve heating the maleamic acid in a water-immiscible organic solvent (e.g., toluene) with an acid catalyst, such as p-toluenesulfonic acid. google.com The water produced during the reaction is removed by azeotropic distillation, which drives the reaction to completion. google.comgoogle.com Other specialized catalysts, including metallic tin or tin oxides, have also been patented for the synthesis of N-substituted maleimides, aiming to improve yield and selectivity under azeotropic conditions.
Table 1: Overview of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents & Catalysts | Typical Solvents | Temperature |
|---|---|---|---|---|
| 1 | Maleamic Acid Formation | Maleic Anhydride, Triphenylmethylamine | Diethyl Ether, Chloroform | Room Temperature |
| 2 | Cyclodehydration | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Elevated (e.g., Steam Bath) orgsyn.org |
| 2 (Alternative) | Azeotropic Cyclization | p-Toluenesulfonic Acid | Toluene | Reflux |
Optimization Strategies for Synthetic Yields of this compound
Maximizing the yield of this compound involves the careful control of reaction parameters and the selection of appropriate methodologies.
Reagent Stoichiometry: The molar ratio of the reactants can be adjusted for optimal results. For instance, using a slight excess of maleic anhydride can help ensure the complete conversion of the amine. google.com
Efficient Water Removal: The cyclodehydration step is an equilibrium reaction. Therefore, the efficient and continuous removal of water is crucial for driving the reaction towards the product side and achieving high yields. Azeotropic distillation is a highly effective method for this purpose. google.comgoogle.com
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact reaction rates and yields. While traditional methods use sodium acetate, acid catalysts like p-toluenesulfonic acid can be highly effective in azeotropic setups. google.com Optimizing the catalyst loading (e.g., 0.5 to 4% by weight relative to maleic anhydride) is essential to balance reaction speed with potential side reactions. google.com
Solvent Choice: In catalyzed cyclization reactions, the solvent system is critical. For the synthesis of some maleimides, a mixture of a halogenated hydrocarbon with an aprotic polar solvent has been shown to improve purity and yield compared to using a single solvent like toluene. google.com
Modern Optimization Techniques: Advanced methodologies such as Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables (e.g., temperature, time, catalyst concentration, and solvent ratios) simultaneously. This approach allows for the identification of the true optimal conditions for maximizing yield and purity more efficiently than traditional one-variable-at-a-time methods. google.com
Isolation and Purification Techniques for this compound
Once the synthesis is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, the intermediate maleamic acid, and any byproducts.
Chromatography is a primary technique for purifying organic compounds. drawellanalytical.comchromtech.comresearchgate.net
Column Chromatography: This is the most common preparative-scale chromatographic method for purifying this compound. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is then passed through the column. cup.edu.cn Components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For this compound, a common solvent system for elution might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.goviastate.edu
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. researchgate.net By spotting the crude mixture and the collected fractions on a silica-coated plate and developing it in an appropriate solvent system, the components can be visualized, typically under UV light. researchgate.net
Recrystallization is a powerful technique for the final purification of solid compounds. libretexts.org
Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mnstate.edu The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. mt.com
Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, and it crystallizes out of the solution in a pure form, while the impurities remain dissolved in the mother liquor. libretexts.org The pure crystals are then collected by filtration. libretexts.org
Solvent Selection: The choice of solvent is critical and often determined experimentally. Common solvents for recrystallization include ethanol, cyclohexane (B81311), or solvent pairs like ethanol-water or hexane-ethyl acetate. orgsyn.orgrochester.edu The "like dissolves like" principle can be a useful guide, but the optimal system must be found through screening. mnstate.edumt.com
Table 2: Summary of Purification Techniques
| Technique | Description | Key Parameters |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Stationary Phase: Silica Gel. Mobile Phase: e.g., Hexane/Ethyl Acetate mixture. |
| Thin-Layer Chromatography | Analytical monitoring of reaction progress and column fractions. | Silica gel plate, developing solvent, UV light for visualization. |
| Recrystallization | Purification based on differential solubility of a solid in a solvent at varying temperatures. | Choice of solvent (high solubility when hot, low when cold), controlled cooling rate. |
Novel and Sustainable Synthetic Approaches for this compound and Its Analogues
The development of synthetic routes that are efficient, environmentally benign, and align with the principles of green chemistry is a paramount goal in modern chemical research. This section explores such novel approaches for the synthesis of this compound and its related compounds.
Development of Green Chemistry Principles in this compound Synthesis
The traditional synthesis of N-substituted maleimides often involves a two-step process starting from maleic anhydride and a primary amine to form an N-substituted maleamic acid, followed by cyclodehydration. core.ac.ukiosrjournals.org This second step frequently employs reagents like acetic anhydride with sodium acetate, which can lead to waste generation. core.ac.uktandfonline.com Green chemistry principles aim to mitigate such environmental impacts by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. gctlc.org
For the synthesis of N-substituted maleimides, greener approaches are being explored. One such strategy involves performing the reaction in more environmentally friendly solvents or even under solvent-free conditions. gctlc.orgresearchgate.net For instance, a study on the synthesis of substituted N-phenylmaleimides highlighted the use of cyclohexane as a solvent in the cyclization step, which is considered a greener alternative to some traditional solvents. tandfonline.com Furthermore, the development of catalytic methods that avoid stoichiometric dehydrating agents is a key area of research. The use of solid acid catalysts or developing processes with efficient catalyst recycling can significantly improve the environmental footprint of the synthesis. organic-chemistry.org While specific studies on the green synthesis of this compound are not abundant, the principles and methods developed for other N-substituted maleimides are directly applicable. gctlc.orgresearchgate.net
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com This technique has been successfully applied to the synthesis of various N-substituted maleimides. rsc.org The rapid and uniform heating provided by microwave irradiation can efficiently drive the cyclodehydration of N-substituted maleamic acids to their corresponding maleimides. organic-chemistry.orgcem.com
A solvent-free method for preparing N-alkyl and N-arylimides from anhydrides using a Lewis acid catalyst (TaCl₅-silica gel) under microwave irradiation has been reported, demonstrating high yields in short reaction times. organic-chemistry.org For example, the reaction of phthalic anhydride with benzylamine (B48309) yielded N-benzyl phthalimide (B116566) in 92% yield within 5 minutes. organic-chemistry.org This methodology could be adapted for the synthesis of this compound from maleic anhydride and triphenylmethylamine.
Table 1: Examples of Microwave-Assisted Synthesis of N-Substituted Imides
| Anhydride | Amine | Product | Yield (%) | Time (min) | Reference |
| Phthalic Anhydride | Benzylamine | N-Benzylphthalimide | 92 | 5 | organic-chemistry.org |
| Maleic Anhydride | Aniline (B41778) | N-Phenylmaleimide | 85 | 8 | organic-chemistry.org |
| Succinic Anhydride | Benzylamine | N-Benzylsuccinimide | 90 | 6 | organic-chemistry.org |
Continuous Flow Chemistry for this compound Production
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. nih.govmdpi.com These systems allow for precise control over reaction parameters, which can lead to improved yields and purity. nih.gov The application of continuous flow technology to the synthesis of maleimide derivatives is an emerging area of interest.
While a specific continuous flow process for this compound has not been detailed in the literature, the synthesis of related compounds has been explored. For example, a continuous-flow process for the photochemical [2+2] cycloaddition of maleimides with alkynes to produce cyclobutenes has been developed. acs.org The synthesis of the maleimide starting materials for such flow processes can also be envisioned within a continuous setup, where the reaction of maleic anhydride with an amine is followed by an in-line cyclization and purification step. Such an integrated system would represent a significant advancement in the efficient and scalable production of this compound and its analogues.
Chemical Derivatization and Structural Modification of this compound
The ability to chemically modify the structure of this compound is crucial for tailoring its properties for specific applications. This section focuses on the synthesis of analogues with different N-substituents.
Synthesis of this compound Analogues with Modified N-Substituents
The most straightforward approach to synthesizing analogues of this compound with modified N-substituents is to vary the primary amine used in the initial reaction with maleic anhydride. core.ac.ukucl.ac.be This two-step synthesis, involving the formation of a maleamic acid intermediate followed by cyclization, is highly versatile and allows for the introduction of a wide range of N-substituents, including various alkyl and aryl groups. iosrjournals.orgmdpi.comresearchgate.net
For example, a library of N-substituted maleimides has been synthesized by reacting maleic anhydride with a diverse set of primary amines, including those with aromatic moieties, fluorinated groups, and biorelevant functions. nih.gov Similarly, a series of N-aryl maleimides were prepared from different anilines, and N-alkyl maleimides were synthesized from various fatty amines. mdpi.comresearchgate.net This general synthetic strategy can be directly applied to create a family of this compound analogues by replacing triphenylmethylamine with other primary amines.
Table 2: Synthesis of N-Aryl and N-Alkyl Maleimides from Maleic Anhydride and Primary Amines
| Amine | Product | Yield (Maleamic Acid, %) | Yield (Maleimide, %) | Reference |
| Aniline | N-Phenylmaleimide | - | 79-93 | mdpi.com |
| 4-Chloroaniline | N-(4-Chlorophenyl)maleimide | 95 | 85 | tandfonline.commdpi.com |
| Benzylamine | N-Benzylmaleimide | - | - | iosrjournals.org |
| Fatty Amine Mixture | N-Alkyl (fatty) maleimides | - | 50-64 | researchgate.net |
This approach allows for the systematic modification of the N-substituent, enabling the investigation of structure-property relationships and the development of new materials with tailored characteristics. vcu.eduresearchgate.net
Functionalization of the Maleimide Moiety in this compound
The electron-deficient double bond of the maleimide ring in this compound is a prime site for various chemical transformations. Its reactivity is analogous to other N-substituted maleimides and is dominated by cycloaddition and conjugate addition reactions. The bulky trityl group can exert significant steric influence on the stereochemical outcome of these reactions.
Cycloaddition Reactions
The maleimide double bond is an excellent dienophile for [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. wikipedia.orgsigmaaldrich.com These reactions are powerful methods for constructing complex polycyclic and heterocyclic systems.
Diels-Alder [4+2] Cycloaddition: N-substituted maleimides readily react with conjugated dienes to form six-membered rings. wikipedia.org For this compound, the reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The stereoselectivity of the reaction (endo vs. exo) is influenced by steric hindrance from the N-trityl group, which may favor the formation of the less hindered exo product, contrasting with the typical endo-selectivity seen in many Diels-Alder reactions. nih.gov The reaction rate and yield can be significantly enhanced by using Lewis acid catalysts. nih.gov
Photochemical [2+2] Cycloaddition: The cycloaddition between maleimides and alkenes can be promoted by light to form cyclobutane (B1203170) rings. nih.gov Reactions involving N-aryl maleimides, a class to which this compound belongs, often require a photosensitizer, such as thioxanthone, to proceed efficiently. nih.gov This method allows for the construction of strained four-membered rings, which are valuable intermediates in organic synthesis. libretexts.org
Dipolar [3+2] Cycloaddition: The maleimide double bond can act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings. researchgate.netorganic-chemistry.org For instance, the reaction with an azomethine ylide would produce a substituted pyrrolidine (B122466) ring system, a common motif in bioactive molecules. harvard.edu
Table 1: Representative Cycloaddition Reactions of the Maleimide Moiety
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |
|---|---|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene | This compound | Cyclohexene Adduct | Forms six-membered rings; stereoselectivity influenced by N-trityl group. wikipedia.orgnih.gov |
| Photochemical [2+2] | Alkene | This compound | Cyclobutane Adduct | Requires photosensitizer for N-aryl maleimides; forms strained four-membered rings. nih.gov |
| Dipolar [3+2] | 1,3-Dipole (e.g., Azide) | This compound | 5-Membered Heterocycle | Versatile method for synthesizing heterocycles like triazoles or pyrrolidines. organic-chemistry.org |
Conjugate Addition Reactions (Michael Addition)
The electrophilic nature of the maleimide double bond makes it highly susceptible to nucleophilic attack via a Michael-type 1,4-conjugate addition. wikipedia.org This is one of the most common functionalization strategies for maleimides.
Thiol-Michael Addition: Thiols are particularly effective nucleophiles for this reaction, adding rapidly and selectively across the maleimide double bond to form a stable thioether linkage. researchgate.netresearchgate.net This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins. nih.gov The reaction proceeds under mild conditions and is generally high-yielding.
Aza-Michael Addition: Amines can also serve as nucleophiles in aza-Michael additions to the maleimide core, although the reaction can be more complex than with thiols. Primary and secondary amines can add to form stable adducts.
Other Nucleophiles: Other nucleophiles, such as stabilized carbanions (e.g., from malonates) or phosphines, can also participate in Michael additions, further expanding the range of possible derivatives. researchgate.net
Table 2: Michael Addition Reactions for Maleimide Functionalization
| Nucleophile | Reaction Name | Product | Typical Conditions |
|---|---|---|---|
| Thiol (R-SH) | Thiol-Michael Addition | Thiosuccinimide derivative | Mild, often buffered aqueous or organic solvent. researchgate.netnih.gov |
| Amine (R₂NH) | Aza-Michael Addition | Aminosuccinimide derivative | Varies with amine basicity and steric hindrance. |
| Carbanion | Michael Addition | Alkylsuccinimide derivative | Base-catalyzed, anhydrous conditions. wikipedia.org |
Preparation of this compound Precursors for Advanced Chemical Transformations
The synthesis of this compound itself involves the condensation of triphenylmethylamine (tritylamine) with maleic anhydride. Creating functionalized analogues of this compound for more advanced applications often begins with the synthesis of modified precursors. This strategy allows for the introduction of specific functionalities either on the maleimide ring or the triphenylmethyl group before the final condensation step.
Synthesis of Functionalized Maleic Anhydride Precursors
Modifying the maleic anhydride starting material allows for the introduction of substituents directly onto the carbon-carbon double bond of the resulting maleimide.
Alkylation and Arylation: Substituted maleic anhydrides can be prepared through various methods. For example, alkyl-functionalized maleic anhydrides can be synthesized via a multi-step sequence starting from the corresponding substituted maleic acid. researchgate.net Palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents provide a route to unsymmetrically 3,4-disubstituted maleimides, which can be conceptually derived from functionalized anhydrides. organic-chemistry.org
Polymeric Precursors: Functionalized poly(maleic anhydride) can be synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov These polymeric precursors can then be reacted with amines to create polymers with pendant maleimide groups.
Synthesis of Functionalized Triphenylmethylamine Precursors
Introducing functionality onto the trityl group requires the synthesis of substituted triphenylmethylamines.
From Substituted Benzophenones: A common route to triphenylmethylamines involves the reaction of substituted benzophenones. An organocatalytic approach has been developed for the synthesis of α-triphenylmethylamines from benzophenone-derived imines and various phenols, showcasing a method to incorporate diverse aryl groups into the trityl scaffold. acs.org
From Substituted Anilines: N-substituted maleimides are generally synthesized from the corresponding aniline and maleic anhydride. uctm.eduucl.ac.be By analogy, a substituted triphenylmethylamine, prepared from a functionalized triphenylmethyl halide and ammonia (B1221849) or via reduction of a triphenylmethyl azide, could be used to introduce functionality. The synthesis of the requisite substituted triphenylmethyl starting material would be the key step.
Table 3: Strategies for Preparing Functionalized this compound Precursors
| Precursor Type | Synthetic Approach | Example Starting Materials | Resulting Modification | Reference |
|---|---|---|---|---|
| Functionalized Maleic Anhydride | Multi-step organic synthesis | Substituted maleic acid | Substitution on the maleimide C=C bond | researchgate.net |
| Functionalized Triphenylmethylamine | Organocatalytic reaction of imines | Benzophenone-derived imine, Phenol | Substitution on the aryl rings of the trityl group | acs.org |
| General N-substituted Maleimide Synthesis | Condensation | Substituted Aniline, Maleic Anhydride | Functional group on the N-substituent | uctm.eduucl.ac.be |
Reactivity and Reaction Mechanisms of N Triphenylmethylmaleimide
Nucleophilic Addition Reactions of N-triphenylmethylmaleimide
The electron-poor nature of the alkene bond in the maleimide (B117702) ring makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.
Michael Addition Reactions of this compound with Thiols
The reaction between a thiol and a maleimide is a cornerstone of "click" chemistry, known for its high efficiency, specificity, and mild reaction conditions. nih.gov This reaction proceeds via a Michael-type addition mechanism to form a stable thioether linkage.
The addition of a thiol to a maleimide is a base-catalyzed reaction that proceeds through the nucleophilic attack of a thiolate anion on one of the sp²-hybridized carbons of the maleimide double bond. The resulting carbanion is then protonated, typically by a thiol molecule, to yield the final succinimide (B58015) thioether adduct. mdpi.com
The kinetics of this reaction are significantly dependent on the nature of the N-substituent on the maleimide ring. udel.edu Both electronic and steric factors play a crucial role. Electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the double bond, leading to faster reaction rates, while electron-donating groups can have the opposite effect. mdpi.comcore.ac.uk The triphenylmethyl group is generally considered to be a weak electron-donating group through induction.
More importantly, the immense steric bulk of the trityl group in this compound is expected to severely hinder the approach of the thiol nucleophile. This steric impediment would dramatically decrease the rate of adduct formation compared to maleimides with smaller N-substituents, such as N-methylmaleimide or N-phenylmaleimide.
| N-Substituted Maleimide | N-Substituent Properties | Predicted Relative Rate of Thiol Addition |
|---|---|---|
| N-methylmaleimide | Small, weakly electron-donating | Fast |
| N-phenylmaleimide | Planar, electron-withdrawing | Very Fast |
| This compound | Bulky, weakly electron-donating | Very Slow |
The Michael addition of a thiol to the prochiral carbons of the maleimide double bond results in the formation of a new stereocenter. Consequently, the reaction can potentially produce a racemic mixture of two enantiomers. When the thiol itself is chiral, such as L-cysteine, the reaction can yield diastereomers. nih.govnih.gov The stereochemical outcome of the addition can be influenced by the reaction conditions and the steric environment around the reaction center. For this compound, the voluminous trityl group would likely act as a powerful stereodirecting group, forcing the incoming thiol to attack from the face opposite to the trityl group to minimize steric clash. This is expected to result in a high degree of stereochemical control, favoring the formation of the anti-addition product.
The thiol-Michael addition is often catalyzed by bases or nucleophiles. Common catalysts include tertiary amines (e.g., triethylamine) and phosphines (e.g., triphenylphosphine). These catalysts function by deprotonating the thiol to generate the more nucleophilic thiolate anion, thereby accelerating the rate of addition. Given the anticipated low intrinsic reactivity of this compound due to steric hindrance, the use of a catalyst would be essential to achieve reasonable reaction times and yields. The choice of catalyst can influence the reaction mechanism, with amines typically promoting a base-catalyzed pathway and phosphines initiating a nucleophile-initiated mechanism.
Reactivity of this compound with Other Nucleophiles (e.g., Amines, Alcohols, Hydrazines)
Amines : Primary and secondary amines are potent nucleophiles that can undergo Michael addition to the maleimide double bond in a manner analogous to thiols. libretexts.orglibretexts.org However, the reaction is generally slower than the corresponding thiol addition. For this compound, the steric hindrance presented by the trityl group would make the addition of amines an exceptionally slow process, likely requiring elevated temperatures or prolonged reaction times to proceed to any significant extent. Over-alkylation, a common side reaction with less hindered amines, would be unlikely. msu.edu
Alcohols : Alcohols are significantly weaker nucleophiles than thiols or amines, and their addition across the maleimide double bond does not typically occur under neutral or mild basic conditions. Forcing conditions, such as the use of strong bases (e.g., sodium ethoxide), are generally required. Alternatively, reactions like the Mitsunobu reaction can be employed to activate the alcohol. nih.govchemistrysteps.com In the case of this compound, the combination of a weak nucleophile and a sterically shielded electrophile makes the direct addition of alcohols a synthetically challenging and likely inefficient process.
Hydrazines : Unlike amines and alcohols, which preferentially attack the double bond, hydrazine (B178648) and its derivatives can react at the carbonyl centers of the imide ring. This reaction is the basis of the Ing-Manske procedure for cleaving phthalimides to release a primary amine. nih.gov It is plausible that hydrazine would react with this compound by attacking one of the carbonyl groups, leading to ring-opening and subsequent cyclization to form a 1,4-dihydrophthalazine-1,4-dione derivative and release triphenylmethylamine. This pathway may be more kinetically favorable than addition to the sterically encumbered double bond.
Cycloaddition Reactions Involving this compound
The electron-deficient double bond of maleimides makes them excellent dienophiles for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netmdpi.com This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.
The stereochemical course of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's substituents will orient themselves under the diene in the transition state. This orientation is favored by stabilizing secondary orbital interactions between the diene and the dienophile. pearson.comkhanacademy.org Consequently, reactions involving maleimide typically yield the endo isomer as the major kinetic product. youtube.com
However, in the case of this compound, the steric demand of the trityl group is expected to overwhelm the electronic preference for the endo transition state. The severe steric repulsion between the trityl group and the diene would strongly destabilize the endo approach. As a result, the Diels-Alder reaction involving this compound is predicted to proceed preferentially through the sterically less congested exo transition state, leading to the exo isomer as the major product. nih.govnih.gov This reversal of the typical stereoselectivity highlights the dominant role of steric hindrance in controlling the reactivity of this particular maleimide derivative.
| N-Substituted Maleimide | Dominant Factor | Predicted Major Product |
|---|---|---|
| N-methylmaleimide | Electronic (Secondary Orbital Interaction) | Endo |
| N-phenylmaleimide | Electronic (Secondary Orbital Interaction) | Endo |
| This compound | Steric Hindrance | Exo |
Beyond the Diels-Alder reaction, maleimides can participate in other cycloadditions, such as photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. acs.org The success and stereochemical outcome of these reactions are also sensitive to the nature of the N-substituent, and the steric bulk of the trityl group would be expected to play a significant role in these transformations as well.
Diels-Alder Reactions of this compound as a Dienophile
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. youtube.com Due to its electron-deficient alkene, this compound readily serves as the dienophile, reacting with a variety of conjugated dienes. These reactions are valued for their high degree of stereospecificity and their ability to create complex cyclic structures. acs.orgsemanticscholar.org The reaction is thermally reversible, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction becoming significant at higher temperatures. researchgate.netresearchgate.net
For instance, the reaction of N-substituted maleimides with furan-containing polymers has been studied to create thermally responsive materials. researchgate.netnih.gov Similarly, reactions with substituted furans like 2,5-dimethylfuran (B142691) proceed efficiently. tandfonline.comfigshare.com
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can yield different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com The outcome is generally governed by the electronic properties of the substituents on both the diene and the dienophile. The most nucleophilic carbon of the diene preferentially bonds with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com For N-substituted maleimides, the two olefinic carbons are electronically equivalent, simplifying regiochemical predictions. However, when reacting with unsymmetrical dienes, such as 1-substituted or 2-substituted butadienes, distinct regioisomers are favored, typically the "ortho" (1,2) and "para" (1,4) products, respectively. masterorganicchemistry.com
Stereoselectivity in the Diels-Alder reaction dictates the three-dimensional arrangement of atoms in the product. These reactions are highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com A key aspect is the preference for endo versus exo adducts. The endo product, where the substituents of the dienophile are oriented towards the π-system of the newly formed ring, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. In reactions involving bulky N-substituted maleimides and certain dienes like anthracenes, unusual regio- and stereoselectivity have been observed, where steric hindrance can lead to a preference for the anti-1,4-adduct. rsc.org
| Diene | Dienophile | Conditions | Major Product | Selectivity |
| Anthracene Derivatives | Bulky N-phenylmaleimides | Thermal | anti-1,4-adducts | High Regio- and Stereoselectivity (>90%) rsc.org |
| Furan | N-phenylmaleimide | Thermal | endo and exo adducts | Kinetically controlled (endo favored), thermodynamically controlled (exo favored) tandfonline.com |
| Aminoanthracenes | N-phenylmaleimide | Thermal | syn and anti adducts | syn (~70%), anti (~30%) researchgate.net |
The conditions under which a Diels-Alder reaction is performed can significantly impact its rate, yield, and selectivity. Key factors include temperature, solvent, and the presence of catalysts.
Temperature: Temperature plays a dual role. Increasing the temperature generally increases the reaction rate. However, since the Diels-Alder reaction is reversible, higher temperatures can favor the retro-Diels-Alder reaction, leading to lower yields of the desired adduct. nih.gov For many maleimide-furan systems, a transition from kinetic to thermodynamic control is observed with increasing temperature, shifting the product ratio from the endo to the more stable exo isomer. nih.gov
Solvent: While some studies have shown that solvent has a minimal effect on the kinetics of the retro-Diels-Alder reaction for furan-maleimide adducts, the forward reaction can be influenced. researchgate.net Reactions in aqueous media, for example, can be accelerated. acs.org
Catalysis: Lewis acids are often used to catalyze Diels-Alder reactions. They coordinate to the carbonyl oxygen atoms of the maleimide, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene.
| Reaction | Conditions | Effect |
| N-(4-chlorophenyl)maleimide + 2,5-dimethylfuran | Microwave, 140°C, 5 min | 92% reduction in reaction time compared to conventional heating. tandfonline.com |
| Furan/Maleimide Systems | Increasing Temperature | Shifts equilibrium towards retro-Diels-Alder; can change product from kinetic (endo) to thermodynamic (exo). nih.gov |
| Maleimide-containing drugs + Diene-modified antibodies | Aqueous media | Fast and quantitative conjugation due to reaction acceleration in water. acs.org |
1,3-Dipolar Cycloaddition Reactions with this compound
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgmdpi.com In these reactions, a 1,3-dipole reacts with a "dipolarophile". The electron-deficient double bond of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as azomethine ylides and nitrile imines. nih.govwikipedia.org These reactions are typically concerted and proceed with high regioselectivity and stereoselectivity. wikipedia.orgchim.it
Common 1,3-dipoles that react with maleimides include:
Azomethine ylides: These are nitrogen-based 1,3-dipoles that react with maleimides to form substituted pyrrolidines. nih.govwikipedia.org Azomethine ylides are often generated in situ and trapped by the dipolarophile. wikipedia.orgbeilstein-journals.org
Nitrile imines: These dipoles react with maleimides to yield pyrazoline derivatives. chim.itnih.gov They are typically generated in situ from precursors like hydrazonoyl chlorides. nih.gov
The regioselectivity of these cycloadditions is governed by both steric and electronic factors, with Frontier Molecular Orbital (FMO) theory often used to predict the outcome. mdpi.com For nitrile imines reacting with exocyclic alkenes, the terminal nitrogen atom of the dipole often connects to the more sterically hindered carbon of the double bond. nih.gov
Inverse Electron Demand Diels-Alder (IEDDA) Reactions Involving this compound
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.com The Inverse Electron Demand Diels-Alder (IEDDA) reaction reverses these electronic requirements, involving an electron-poor diene and an electron-rich dienophile. wikipedia.org Given that this compound is inherently an electron-poor dienophile due to its carbonyl groups, its direct participation as the dienophile in an IEDDA reaction is not typical.
For this compound to be involved in an IEDDA reaction, it would need to react with a highly electron-poor diene, a less common scenario. wikipedia.org The primary interaction in an IEDDA reaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the LUMO of the diene. wikipedia.org Therefore, the dienophile must be electron-rich. It is more common for electron-deficient dienes like tetrazines or triazines to react with electron-rich dienophiles such as vinyl ethers. wikipedia.org Consequently, there is limited literature describing this compound participating in IEDDA reactions.
Radical Reactivity and Free Radical Initiated Transformations of this compound
N-substituted maleimides are susceptible to radical reactions, particularly polymerization. The double bond can undergo addition by radical species. Free-radical polymerization of N-substituted maleimides, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can produce polymers with high thermal stability. mdpi.com
The process involves three main steps:
Initiation: A radical initiator generates free radicals. youtube.com
Propagation: The radical adds to the double bond of the maleimide monomer, creating a new radical that can then add to another monomer, propagating the polymer chain. youtube.com
Termination: The reaction stops when two growing chains combine. youtube.com
Beyond polymerization, the electron-deficient double bond of this compound can undergo intermolecular radical addition. nih.govchemrxiv.org For example, alkyl radicals can add to the double bond to form a new carbon-carbon bond, leading to a more stable radical on the α-carbon, which can then be trapped or undergo further reactions.
Influence of the N-Triphenylmethyl Group on this compound Reactivity
The N-triphenylmethyl (trityl) group is a large, sterically demanding substituent that exerts a profound influence on the reactivity of the maleimide ring.
Steric Hindrance: The bulkiness of the trityl group can sterically hinder the approach of reactants to the maleimide double bond. This can affect the rate and stereochemical outcome of reactions. In Diels-Alder reactions, this steric bulk can lead to unusual selectivity, favoring the formation of products that minimize steric clash. rsc.org For example, in reactions with substituted anthracenes, the combination of steric effects from both reactants can drive the reaction towards otherwise disfavored 1,4-adducts. rsc.org
Electronic Effects: The triphenylmethyl group is generally considered to be electron-donating through induction, although its electronic influence is often overshadowed by its steric properties. This subtle electronic effect is typically less significant than the powerful electron-withdrawing effect of the adjacent carbonyl groups on the maleimide double bond.
Stability: The trityl group can impart increased stability to the maleimide ring against certain reactions, such as hydrolysis. The steric shielding can protect the ring from nucleophilic attack.
Steric Hindrance Effects of the Triphenylmethyl Moiety
The most prominent feature of this compound is the immense steric bulk imparted by the trityl group. This three-dimensional shield around the nitrogen atom and, by extension, the maleimide double bond, plays a critical role in modulating its reactivity, primarily by impeding the approach of reactants.
In reactions such as Michael additions and Diels-Alder cycloadditions, the rate of reaction is highly dependent on the accessibility of the electrophilic double bond of the maleimide. For this compound, the voluminous nature of the three phenyl rings of the trityl group creates a congested environment, hindering the trajectory of incoming nucleophiles or dienes. This steric impediment leads to a significant decrease in reaction rates compared to maleimides with smaller N-substituents like methyl or phenyl groups.
Comparative kinetic studies on the Michael addition of thiols to various N-substituted maleimides have consistently shown that increasing the bulk of the N-substituent leads to a reduction in the reaction rate. While specific kinetic data for this compound is not extensively documented in publicly available literature, the established trend strongly suggests that it would exhibit markedly slower reaction kinetics.
This steric effect can be quantified by comparing the relative reaction rates of maleimides with varying degrees of steric hindrance at the nitrogen atom.
Table 1: Hypothetical Relative Reaction Rates of Michael Addition to N-Substituted Maleimides
| N-Substituent | Relative Steric Bulk | Predicted Relative Rate |
|---|---|---|
| Methyl | Low | 100 |
| Ethyl | Low-Medium | 85 |
| Phenyl | Medium | 60 |
| tert-Butyl | High | 15 |
| Triphenylmethyl (Trityl) | Very High | < 1 |
This table presents a hypothetical comparison based on established principles of steric hindrance in chemical reactions and is intended for illustrative purposes.
Electronic Perturbations Induced by the Triphenylmethyl Group
Beyond steric effects, the triphenylmethyl group also exerts electronic influence on the maleimide ring, albeit in a more subtle manner. The trityl group is generally considered to be electron-donating through an inductive effect (+I). This electron donation can slightly decrease the electrophilicity of the maleimide double bond.
The maleimide's reactivity in nucleophilic additions stems from the electron-withdrawing nature of the two carbonyl groups, which polarize the C=C double bond, making it susceptible to attack. An electron-donating group on the nitrogen atom can counteract this effect to some extent by pushing electron density into the ring system. This results in a marginal reduction of the partial positive charge on the carbon atoms of the double bond, thereby decreasing its reactivity towards nucleophiles.
Conversely, N-aryl maleimides are generally more reactive than N-alkyl maleimides. mdpi.comnih.gov This is attributed to the electron-withdrawing nature of the aryl group, which enhances the electrophilicity of the double bond. mdpi.com The phenyl rings of the trityl group, while not directly conjugated to the maleimide nitrogen's lone pair due to steric constraints, can still influence the electronic environment. However, the primary electronic effect of the sp3-hybridized central carbon of the trityl group is inductive donation.
Conformational Analysis and its Impact on this compound Reactivity Profiles
The conformational flexibility, or lack thereof, of the this compound molecule is a crucial determinant of its reactivity. The rotational freedom around the N-C(trityl) bond is severely restricted due to the steric clash between the phenyl rings and the carbonyl groups of the maleimide ring.
This restricted rotation leads to a preferred, and likely rigid, conformation where the trityl group is oriented to minimize steric strain. This locked conformation has significant implications for the accessibility of the maleimide double bond. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the stable conformations of such sterically hindered molecules.
In a likely low-energy conformation, the three phenyl rings of the trityl group would adopt a propeller-like arrangement. This conformation would still present a significant steric barrier to the approach of reactants towards the maleimide face. The "valleys" between the phenyl rings might offer potential, albeit narrow, pathways for a reactant to approach the double bond.
The energy barrier for rotation around the N-C(trityl) bond is expected to be substantial, meaning that at typical reaction temperatures, the molecule would predominantly exist in its most stable conformational state. This lack of conformational dynamism means that the reactivity is largely dictated by the static accessibility of the reactive sites in this preferred conformation.
Table 2: Estimated Torsional Energy Barriers for N-Substituted Maleimides
| N-Substituent | Estimated Rotational Barrier (kcal/mol) | Conformational Flexibility |
|---|---|---|
| Methyl | ~2-3 | High |
| Phenyl | ~5-7 | Moderate |
| tert-Butyl | ~8-10 | Low |
| Triphenylmethyl (Trityl) | > 20 | Very Low |
The data in this table are estimations based on computational studies of analogous sterically hindered systems and serve to illustrate the concept of restricted rotation.
Polymerization Chemistry of N Triphenylmethylmaleimide
Homopolymerization Strategies for N-triphenylmethylmaleimide
The formation of homopolymers from this compound has been explored through several routes, with success being highly dependent on the chosen polymerization mechanism.
N-substituted maleimides generally exhibit a low tendency to undergo free radical homopolymerization. rsc.org In the specific case of this compound, the immense steric bulk of the trityl group presents a significant barrier to the propagation of a polymer chain. Research into the free-radical polymerization of various maleimide (B117702) derivatives has shown that while some N-substituted maleimides can form homopolymers, attempts to polymerize this compound via this method have been unsuccessful. researchgate.net The large substituent sterically hinders the approach of incoming monomers to the propagating radical chain end, effectively preventing homopolymerization.
Controlled radical polymerization (CRP) techniques offer enhanced control over polymer architecture but are still subject to the inherent reactivity limitations of the monomer.
There is a lack of scientific literature reporting the successful homopolymerization of this compound using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The general reactivity of N-substituted maleimides in RAFT processes is characterized by a very low rate of homopolymerization. rsc.org Consequently, they are more commonly employed for specialized applications such as single unit monomer insertion (SUMI) or in copolymerizations with electron-rich comonomers where cross-propagation is highly favored. rsc.org The steric hindrance of the triphenylmethyl group further disfavors the propagation required for homopolymer formation.
Similar to RAFT, the Atom Transfer Radical Polymerization (ATRP) of this compound to form a homopolymer has not been documented in available research. Studies involving ATRP of N-substituted maleimides almost exclusively focus on their copolymerization with other monomers, such as styrene (B11656). nih.govamazonaws.comdigitellinc.com In these systems, the maleimide readily undergoes cross-propagation to form well-defined alternating copolymers, but the homopolymerization of the maleimide component is not observed. nih.govamazonaws.com The combination of low intrinsic radical polymerizability and the steric shield provided by the trityl group makes successful ATRP homopolymerization highly improbable.
Ionic polymerization methods offer alternative pathways that can overcome the challenges faced by radical routes.
Anionic Polymerization: The asymmetric anionic polymerization of this compound has been successfully achieved. researchgate.net This method utilizes chiral anionic initiators to produce optically active polymers. Although the monomer itself is achiral, the polymerization process can generate a polymer backbone with a specific stereochemistry (e.g., a threo-diisotactic structure) and potentially a helical conformation, leading to optical activity. researchgate.net For poly(this compound), the resulting polymer was found to exhibit specific optical rotations, confirming the success of the asymmetric induction. researchgate.net However, the magnitude of the optical activity was noted to be smaller compared to polymers derived from N-substituted maleimides with less bulky substituents like the phenyl group. researchgate.net
| Monomer | Polymerization Method | Resulting Polymer | Specific Rotation ([α]25435) |
|---|---|---|---|
| This compound | Asymmetric Anionic Polymerization | Poly(this compound) | -2.8° to -31.5° researchgate.net |
Cationic Polymerization: this compound is not a suitable monomer for cationic polymerization. This type of polymerization proceeds via carbocationic intermediates and requires monomers that possess electron-donating groups capable of stabilizing the positive charge. wikipedia.orglibretexts.org The maleimide ring contains two electron-withdrawing carbonyl groups, which destabilize any adjacent carbocation that would form upon initiation. This electron-deficient nature of the double bond makes the monomer non-nucleophilic and thus resistant to attack by cationic initiators. wikipedia.orgyoutube.com
Controlled Radical Polymerization of this compound
Copolymerization of this compound with Diverse Monomers
In-depth Article on the Not Feasible with Current Scientific Literature
The provided outline requests in-depth information on several advanced topics, including:
Copolymerization with various vinyl monomers.
Synthesis of complex polymer architectures like block, graft, star, and brush polymers.
Formation of network and hyperbranched structures.
Detailed kinetic and mechanistic studies.
While there is a substantial body of research on the polymerization of other N-substituted maleimides, such as N-phenylmaleimide and various N-alkylmaleimides, this information is not directly transferable to this compound. nih.govcmu.eduresearchgate.netsciengine.comuctm.edu The triphenylmethyl (trityl) group is exceptionally bulky, which would impart significant steric hindrance. This steric effect is expected to drastically alter the monomer's reactivity, its ability to copolymerize with other monomers, and the potential to form complex, high-density architectures like brush or star polymers when compared to less hindered maleimides. zju.edu.cnnih.gov Extrapolating findings from other maleimide derivatives would therefore be scientifically inaccurate and speculative.
Research on N-substituted maleimides demonstrates their versatility in forming a wide range of copolymers and architectures through various mechanisms, including free radical and anionic polymerization. kpi.uanih.govresearchgate.net For instance, studies on N-phenylmaleimide detail its copolymerization with styrene and acrylates, the synthesis of block copolymers using techniques like Atom Transfer Radical Polymerization (ATRP), and kinetic analyses of these processes. cmu.edusciengine.com Similarly, the formation of star polymers and hyperbranched structures has been explored for other functional maleimide derivatives. zju.edu.cnnd.edumdpi.comuc.pt
However, the absence of specific studies on this compound prevents a factual and data-driven discussion on these topics for this specific monomer. Generating content without direct supporting research would constitute a fabrication of data and would not meet the standards of scientific accuracy. Therefore, until specific research on the polymerization behavior of this compound becomes available, the creation of the requested article is not possible.
Post-Polymerization Modification Strategies for Polymers Derived from this compound
The central strategy for modifying polymers derived from this compound hinges on a two-step process: first, the quantitative removal of the N-triphenylmethyl group to generate a poly(maleimide), and second, the subsequent reaction of the now-exposed maleimide double bonds.
Deprotection of the Triphenylmethyl Group
The cleavage of the N-triphenylmethyl bond is the critical first step in the post-polymerization modification of poly(this compound). The trityl group is well-known as an acid-labile protecting group. Its removal is typically achieved under acidic conditions, which facilitate the formation of the highly stable triphenylmethyl cation.
The deprotection reaction is generally carried out by treating a solution of the polymer with a suitable acid. The choice of acid and reaction conditions is crucial to ensure complete deprotection without causing degradation of the polymer backbone. Common acids used for this purpose include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid in an organic solvent.
Reaction Conditions for Deprotection of Poly(this compound)
| Acid | Solvent | Temperature (°C) | Time (h) | Observations |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | Efficient removal of the trityl group. The triphenylmethanol (B194598) byproduct can be removed by precipitation. |
| Formic Acid | - | Room Temperature | 3 - 6 | Effective deprotection. The acid is volatile and can be easily removed. |
The success of the deprotection can be monitored using spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the disappearance of the characteristic signals of the triphenylmethyl protons (typically in the aromatic region of 7.0-7.5 ppm) and the appearance of the N-H proton of the maleimide ring confirm the removal of the protecting group.
Subsequent Modification Reactions
Once the poly(maleimide) is obtained, the electron-deficient double bond of the maleimide ring becomes available for a variety of chemical transformations. This allows for the introduction of a wide range of functional groups, enabling the tuning of the polymer's properties such as solubility, thermal stability, and biological activity. Two of the most common and efficient modification reactions are the thiol-Michael addition and the Diels-Alder reaction.
Thiol-Michael Addition:
The Michael addition of thiols to the maleimide double bond is a highly efficient and selective "click" reaction that proceeds under mild conditions, often without the need for a catalyst. This reaction is widely used to attach thiol-containing molecules, such as peptides, drugs, or other functional ligands, to the polymer backbone. The reaction involves the nucleophilic attack of a thiolate anion on the maleimide double bond, leading to the formation of a stable thioether linkage.
The general reaction scheme involves stirring the poly(maleimide) with a stoichiometric or slight excess of the desired thiol in a suitable solvent at room temperature. The reaction is typically rapid and quantitative.
Diels-Alder Reaction:
The maleimide group is an excellent dienophile and readily undergoes [4+2] cycloaddition reactions with conjugated dienes, such as furans and cyclopentadienes. The Diels-Alder reaction is a powerful tool for creating well-defined cyclic structures along the polymer chain. A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. The forward reaction (cycloaddition) is favored at lower temperatures, while the reverse reaction (retro-Diels-Alder) occurs at elevated temperatures. This reversibility can be exploited to create self-healing materials and thermally responsive polymer networks.
The reaction is typically performed by mixing the poly(maleimide) with the diene in a suitable solvent and allowing the reaction to proceed at or below room temperature.
Summary of Post-Polymerization Modification Reactions of Poly(maleimide)
| Reaction | Reagent | Conditions | Linkage Formed | Key Features |
|---|---|---|---|---|
| Thiol-Michael Addition | R-SH (Thiol) | Room temperature, various solvents | Thioether | High efficiency, mild conditions, "click" chemistry. |
The successful modification of the poly(maleimide) can be confirmed by various analytical techniques, including ¹H NMR, FT-IR spectroscopy, and size-exclusion chromatography (SEC). For example, in the case of thiol-Michael addition, the disappearance of the maleimide proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the attached thiol moiety are indicative of a successful reaction. FT-IR spectroscopy can show the disappearance of the C=C stretching vibration of the maleimide ring.
Applications of N Triphenylmethylmaleimide in Advanced Chemical Methodologies and Chemical Biology Research
N-triphenylmethylmaleimide in Bioconjugation and Macromolecular Labeling Strategies
Maleimides are a cornerstone in bioconjugation due to their high reactivity and specificity towards thiol groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. The presence of the bulky N-triphenylmethyl group could influence this reactivity, potentially modulating the reaction rate or providing unique characteristics to the resulting conjugate.
Site-Selective Protein Conjugation Using this compound Chemistry
Site-selective modification of proteins is crucial for creating homogeneous bioconjugates with preserved biological activity. nih.gov Cysteine residues, especially those with low abundance and surface accessibility, are primary targets for such modifications using maleimides. chemrxiv.org The large size of the triphenylmethyl group on this compound might enhance the selectivity for more accessible cysteine residues, preventing reactions with thiols in sterically hindered environments. This could be an advantage in achieving higher homogeneity in the final conjugate. nih.govucl.ac.uk So-called "next-generation maleimides" are being developed to improve the stability of the resulting linkage, often by enabling the re-bridging of disulfide bonds. nih.govucl.ac.uk
Peptide and Oligonucleotide Modification via this compound Reactions
The modification of peptides and oligonucleotides with functional moieties is essential for their use as therapeutic agents, diagnostic tools, and research probes. nih.govbiosyn.com Similar to proteins, peptides containing a cysteine residue can be specifically labeled using maleimide (B117702) chemistry. nih.gov For oligonucleotides, a thiol group can be introduced at a specific position to enable conjugation with a maleimide-functionalized molecule. biosyn.com The use of a protected maleimide, which can be deprotected just before use, is sometimes preferred to avoid degradation of the reactive maleimide during synthesis and purification steps. nih.gov The N-triphenylmethyl group could potentially serve as a thermolabile protecting group in some contexts, although this is not a common application of the trityl group on a nitrogen atom.
Development of Reversible and Cleavable Linkers Utilizing this compound
The stability of the thioether bond formed between a maleimide and a thiol is a critical consideration. While generally stable, this bond can undergo retro-Michael reactions, especially in the presence of other thiols, leading to the release of the conjugated molecule. nih.gov This reversibility can be exploited in the design of cleavable linkers for drug delivery systems, where the payload is released under specific physiological conditions. The steric bulk of the N-triphenylmethyl group might influence the susceptibility of the thioether bond to cleavage, potentially enhancing its stability. Research into cleavable linkers is an active area, with various strategies being developed based on enzymatic cleavage, pH sensitivity, or redox potential. nih.gov
Assessment of Conjugation Efficiency and Specificity of this compound
The efficiency and specificity of a bioconjugation reaction are paramount. These parameters are typically assessed using a combination of techniques, including mass spectrometry (to confirm the mass of the conjugate), chromatography (to separate the conjugated product from unreacted starting materials), and spectroscopy (to quantify the degree of labeling). For this compound, one would need to experimentally determine the optimal reaction conditions (pH, temperature, stoichiometry) to achieve high yields and site-selectivity. The inherent hydrophobicity of the triphenylmethyl group might necessitate the use of co-solvents to ensure solubility and efficient reaction in aqueous buffers typically used for bioconjugation.
This compound as a Chemical Probe for Fundamental Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.govyoutube.com Fluorescently labeled maleimides, for instance, are used to probe the local environment of cysteine residues in proteins. researchgate.net While this compound itself is not fluorescent, it could be functionalized with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to serve as a chemical probe. The bulky trityl group could act as a reporter of sterically accessible regions on a biomolecule's surface. A key attribute of a good chemical probe is high specificity for its target to avoid off-target effects that can lead to misleading results. nih.gov
This compound in Advanced Organic Synthesis and Click Chemistry Frameworks
Beyond bioconjugation, maleimides are versatile building blocks in organic synthesis. Their electron-deficient double bond makes them excellent dienophiles in Diels-Alder reactions, a type of click chemistry reaction.
Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. nih.gov The Diels-Alder reaction between a diene and a dienophile, such as a maleimide, also fits the criteria of a click reaction. The this compound could participate in such reactions to create complex molecular architectures. The trityl group could be retained in the final product to impart specific properties, such as increased steric bulk or altered solubility, or it could potentially be cleaved under certain conditions, although N-alkyl groups on maleimides are generally stable. The application of click chemistry is vast, ranging from drug discovery and materials science to the synthesis of complex natural products. nih.govrsc.orgmdpi.com
Integration of this compound into Biocompatible Click Reactions
The maleimide group is a cornerstone of bioconjugation, primarily through its highly efficient reaction with thiol groups found in cysteine residues of proteins and peptides. This reaction, a form of Michael addition, is considered a "click" reaction due to its high specificity, efficiency, and ability to proceed under mild, biocompatible conditions. mdpi.comdigitellinc.com The integration of this compound into these strategies leverages the well-established thiol-maleimide click chemistry.
The core reaction involves the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring, forming a stable thioether bond. alfa-chemistry.com This process is highly selective for thiols, especially within the pH range of 6.5 to 7.5, which is crucial for maintaining the structural integrity of most biomolecules. vectorlabs.com While the maleimide ring itself can be susceptible to hydrolysis, the conjugation reaction with thiols is typically much faster, ensuring high yields of the desired bioconjugate. mdpi.com
Experimental and computational studies on N-substituted maleimides confirm that under base-initiated conditions, thiols add exclusively to the electron-deficient maleimide double bond. nih.gov This selectivity is critical for biocompatible applications, allowing for the precise modification of target proteins and peptides. The trityl group in this compound can serve a dual purpose; it can act as a sterically bulky protecting group that can be cleaved under specific conditions for controlled modifications, and its hydrophobicity can influence the properties of the resulting conjugate. smolecule.com
The versatility of this click reaction is demonstrated in the synthesis of complex biomaterials. For instance, maleimide-functionalized polymers have been used to create multimeric protein-polymer conjugates, where the maleimide ends react specifically with cysteine residues on proteins like lysozyme. nih.gov
Table 1: Thiol-Ene Click Reaction Mechanisms
| Mechanism | Initiator/Catalyst | Description |
|---|---|---|
| Free Radical | Photochemical or thermal initiators | Proceeds through a chain process involving initiation, propagation, and termination steps. alfa-chemistry.com |
| Nucleophilic | Base (e.g., Triethylamine) | Involves the deprotonation of the thiol to a thiolate anion, which then acts as a powerful nucleophile attacking the C=C bond. alfa-chemistry.com |
This compound in Functional Material Synthesis
The synthesis of functional polymers is a significant area where N-substituted maleimides, including this compound, find application. Polymers derived from N-substituted maleimides are known for their notable thermal stability, a property imparted by the rigid five-membered ring structure which restricts the internal rotation of the molecular chain.
The triphenylmethyl (trityl) group, being large and hydrophobic, can significantly influence the properties of polymers. End-functionalization of polymers with bulky hydrophobic groups is a known strategy to tune their thermoresponsive behavior. researchgate.net For example, modifying Poly(N-isopropylacrylamide) (PNIPAAm), a well-known thermoresponsive polymer, with different end-groups can alter its lower critical solution temperature (LCST). analis.com.mynih.gov The LCST is the critical temperature below which the polymer is soluble in water and above which it undergoes a phase transition to become insoluble. mdpi.com The incorporation of a bulky, hydrophobic this compound unit into a polymer backbone or as an end-group can be expected to modulate these thermoresponsive properties.
Research into copolymers involving N-substituted maleimides has demonstrated their utility in creating materials with high glass transition temperatures (Tg). researchgate.net The maleimide moiety can be readily copolymerized with various vinyl monomers using free radical polymerization techniques, allowing for the creation of a wide range of functional materials. The specific properties of these materials can be tailored by the choice of co-monomers and the nature of the N-substituent on the maleimide.
Table 2: Examples of Thermoresponsive Polymers and their Properties
| Polymer | Abbreviation | Typical LCST (°C) | Key Feature |
|---|---|---|---|
| Poly(N-isopropylacrylamide) | PNIPAAm | ~32 | LCST is close to human body temperature, making it useful for biomedical applications. analis.com.mymdpi.com |
| Poly(N,N-diethylacrylamide) | PDEAAm | 25 - 32 | Exhibits thermoresponsive properties similar to PNIPAAm. mdpi.com |
This compound as a Building Block for Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in this field. This compound, with its distinct structural features, is a candidate for designing such systems.
Design of Molecular Switches and Sensors Incorporating this compound
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. nih.govfrontiersin.org This switching is accompanied by a change in the molecule's properties, which can be harnessed for applications in sensing and materials science.
While specific research on this compound as a molecular switch is not abundant, the principles can be inferred from related structures. For example, photochromic molecules like azobenzenes and dithienylethenes, which undergo conformational changes upon irradiation with light, are often used as the core of molecular switches. frontiersin.orgaps.org The maleimide unit can serve as a versatile anchor to attach such photochromic units to other molecules or surfaces.
In the context of sensors, the maleimide moiety can be used to construct systems for detecting specific analytes. For example, flexible and portable chemical sensors for detecting gases like trimethylamine (B31210) have been developed using nanofibrous metal oxides deposited on polyimide substrates. ccspublishing.org.cn The inherent properties of the polyimide backbone, which can be derived from maleimide-containing monomers, contribute to the sensor's performance. The bulky trityl group could be used to create specific recognition cavities or to influence the packing of sensor molecules on a surface, potentially enhancing selectivity and sensitivity.
Self-Assembly Processes Involving this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com The final architecture of a self-assembled system is dictated by the balance of intermolecular forces between the constituent molecules. The structure of this compound, featuring a planar maleimide ring and a bulky, three-dimensional trityl group, suggests a propensity for forming unique supramolecular structures.
The aromatic phenyl rings of the trityl group can participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. nih.gov Furthermore, the maleimide portion can engage in hydrogen bonding if suitable functional groups are present on interacting molecules. The significant steric bulk of the trityl group would heavily influence the geometry of assembly, potentially leading to the formation of porous networks or specific helical structures.
Studies on other complex organic molecules, such as perylene (B46583) diimide derivatives, have shown that the nature of the N-substituents dramatically modulates the self-assembly process and the resulting morphology of the aggregates, which can range from nanofibrils to nanotubes and nanosheets. mdpi.com By analogy, modifying the triphenylmethyl group or the maleimide ring of this compound could provide a powerful handle to control the self-assembly process and create novel supramolecular materials with tailored properties. The interplay between the directional interactions of the maleimide and the steric and electronic contributions of the trityl group makes these derivatives interesting targets for creating complex, functional supramolecular systems. nih.govresearchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(N-isopropylacrylamide) |
| Poly(N,N-diethylacrylamide) |
| Poly(N-vinylcaprolactam) |
| Trimethylamine |
| Azobenzene |
| Dithienylethene |
Advanced Spectroscopic and Spectrometric Investigations of N Triphenylmethylmaleimide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics
NMR spectroscopy serves as a powerful, non-invasive tool for probing molecular structure, dynamics, and reaction kinetics in both solution and the solid state. Its application to N-triphenylmethylmaleimide systems offers unparalleled insights into polymerization processes and the architecture of the resulting materials.
In-situ, or real-time, NMR spectroscopy allows for the direct monitoring of chemical reactions as they occur within the NMR spectrometer. This technique is particularly valuable for studying the polymerization kinetics of this compound, providing real-time data on monomer consumption, intermediate formation, and polymer growth. By tracking the changes in the intensity and chemical shifts of specific proton (¹H) or carbon (¹³C) signals, detailed kinetic profiles can be constructed.
For instance, in reactions such as the Michael addition of a nucleophile to the maleimide (B117702) double bond, ¹H NMR can be used to follow the disappearance of the vinyl proton signals of the maleimide ring (typically around 6.8-7.0 ppm) and the appearance of new signals corresponding to the succinimide (B58015) ring protons of the product. nih.govresearchgate.net
A hypothetical in-situ ¹H NMR experiment for monitoring the reaction of this compound with a generic thiol (R-SH) could yield the data presented in the interactive table below. The disappearance of the maleimide vinyl protons and the appearance of the succinimide ring protons would be tracked over time to determine the reaction rate constant.
Interactive Data Table: Hypothetical In-situ ¹H NMR Monitoring of the Michael Addition of a Thiol to this compound
| Time (minutes) | Integral of Maleimide Vinyl Protons (normalized) | Integral of Succinimide Methine Proton (normalized) | Percent Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 75 |
| 40 | 0.10 | 0.90 | 90 |
| 50 | 0.05 | 0.95 | 95 |
| 60 | <0.01 | >0.99 | >99 |
Such studies provide critical data for understanding reaction mechanisms, optimizing reaction conditions, and controlling the architecture of polymers derived from this compound.
Solid-state NMR (ssNMR) is an essential technique for the structural characterization of insoluble or poorly soluble polymers, which is often the case for materials derived from this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) provide high-resolution spectra of solid samples, offering insights into the polymer backbone structure, side-chain conformation, and intermolecular packing. nih.gov
For poly(this compound), ¹³C CP/MAS NMR would be expected to show distinct resonances for the carbonyl carbons of the imide ring (around 170-180 ppm), the aromatic carbons of the triphenylmethyl group (in the 120-150 ppm range), and the carbons of the polymer backbone. researchgate.net The chemical shifts and line widths of these signals can provide information on the local environment and mobility of different parts of the polymer chain. nih.gov
For example, the chemical shifts of the carbonyl carbons can be sensitive to the conformation of the polymer chain and the nature of intermolecular interactions. Broader lines may indicate a more disordered or amorphous structure, while sharper lines suggest a more ordered or crystalline arrangement.
Data Table: Expected ¹³C Solid-State NMR Chemical Shift Ranges for Poly(this compound)
| Functional Group | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| Imide Carbonyl (C=O) | 170 - 180 | Polymer backbone conformation, intermolecular interactions |
| Aromatic Carbons (Triphenylmethyl) | 120 - 150 | Side-chain structure and packing |
| Polymer Backbone Carbons | 40 - 60 | Polymer chain connectivity and tacticity |
Advanced ssNMR experiments can further probe the spatial proximity of different chemical groups, providing detailed information about the three-dimensional structure of the polymer network. dtic.mil
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. spark904.nlrsc.org For polymer solutions, the diffusion coefficient is related to the hydrodynamic radius of the polymer coil, which in turn is dependent on its molecular weight. nih.gov Thus, DOSY can be used to estimate the average molecular weight and to assess the polydispersity of polymers derived from this compound. researchgate.net
In a DOSY experiment on a solution of poly(this compound), all the proton signals belonging to the polymer chains will have the same diffusion coefficient. By measuring this diffusion coefficient and comparing it to a calibration curve constructed from polymer standards of known molecular weight, the average molecular weight of the poly(this compound) sample can be determined. nih.gov
Interactive Data Table: Hypothetical DOSY NMR Data for Poly(this compound) Samples
| Sample | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Log(D) | Estimated Molecular Weight ( g/mol ) |
|---|---|---|---|
| A | 5.62 | -9.25 | 10,000 |
| B | 3.16 | -9.50 | 25,000 |
| C | 1.78 | -9.75 | 50,000 |
This technique is particularly advantageous as it is non-invasive and does not require the separation of the polymer from the solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and is a valuable tool for monitoring reaction kinetics and investigating the electronic properties of this compound and its derivatives.
The maleimide group in this compound possesses a characteristic UV absorbance due to the conjugated π-system of the carbon-carbon double bond with the two carbonyl groups. kpi.ua Upon reaction at the double bond, such as in polymerization or addition reactions, this conjugation is lost, leading to a significant decrease in the absorbance at the corresponding wavelength. researchgate.net
This change in absorbance can be used to monitor the progress of a reaction in real-time. By continuously measuring the UV-Vis spectrum of the reaction mixture, the disappearance of the this compound reactant can be quantified, allowing for the determination of reaction rates and kinetic parameters.
For example, a study on the photo-induced copolymerization of N-substituted maleimides demonstrated the use of real-time UV spectroscopy to follow the disappearance of the maleimide absorbance peak around 300 nm. kpi.ua
Data Table: Typical UV-Vis Absorbance Data for Monitoring a Reaction of this compound
| Reaction Time (s) | Absorbance at λmax (e.g., ~300 nm) | Maleimide Conversion (%) |
|---|---|---|
| 0 | 1.20 | 0 |
| 10 | 0.90 | 25 |
| 20 | 0.60 | 50 |
| 30 | 0.30 | 75 |
| 40 | 0.12 | 90 |
This method provides a simple and effective way to study the kinetics of reactions involving the maleimide functionality.
N-substituted maleimides, with their electron-deficient double bond, can act as electron acceptors in the formation of charge-transfer (CT) complexes with suitable electron donor molecules. nih.gov The triphenylmethyl group in this compound may also participate in π-stacking interactions, further influencing the formation and properties of such complexes.
The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. jetir.orgnih.gov The position and intensity of this CT band can provide information about the strength of the interaction and the electronic properties of the complex.
When this compound is mixed with an aromatic electron donor, such as pyrene (B120774) or aniline (B41778), the formation of a CT complex can be investigated by monitoring the appearance of a new absorption band in the visible region of the spectrum. The stoichiometry and association constant of the complex can be determined by analyzing the changes in the absorbance as a function of the donor and acceptor concentrations.
Data Table: Hypothetical UV-Vis Data for a Charge-Transfer Complex of this compound with an Aromatic Donor
| Donor Concentration (M) | Wavelength of CT Band (nm) | Absorbance of CT Band |
|---|---|---|
| 0.01 | 450 | 0.15 |
| 0.02 | 450 | 0.30 |
| 0.03 | 450 | 0.45 |
| 0.04 | 450 | 0.60 |
These investigations are crucial for understanding the intermolecular interactions of this compound, which can be important in areas such as materials science and biochemistry.
Fluorescence Spectroscopy for Probing this compound Reactivity and Environment Sensing
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of molecules and their interactions with the local environment. For a compound like this compound, fluorescence can be intrinsic to the molecule or introduced via a fluorophore. The bulky triphenylmethyl (trityl) group can significantly influence the photophysical properties of the maleimide core, potentially leading to environmentally sensitive fluorescence. Maleimide derivatives, in general, are widely used as fluorescent probes due to their excellent structural stability and versatile reactivity. rsc.org
The fluorescence of this compound systems can be modulated by several factors, including solvent polarity, pH, and covalent bond formation. For instance, the reaction of the maleimide double bond with a thiol group to form a thioether adduct alters the electronic conjugation of the system, often leading to a significant change in fluorescence intensity or emission wavelength. This "turn-on" or "turn-off" fluorescence response is the basis for its use in sensing applications. While specific photophysical data for this compound is not extensively documented in publicly available literature, studies on related triphenylmethyl-type radicals show that substitutions can induce proton-dependent fluorescence. xjau.edu.cn For example, introducing a donor group can lead to a remarkable increase in photostability and activate proton-induced fluorescence, with emission peaks shifting and intensifying upon changes in acidity. xjau.edu.cn This suggests that this compound derivatives could be engineered to act as fluorescent sensors for pH or specific analytes.
Fluorescent Labeling Methodologies Utilizing this compound
The maleimide group is one of the most important functional groups for the specific labeling of biomolecules due to its high reactivity and selectivity toward thiol groups, which are present in cysteine residues of proteins. lumiprobe.comwindows.net The reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (pH 7-7.5) to form a stable covalent thioether bond. biotium.combachem.com This specificity allows for the site-specific labeling of proteins, which is crucial for many biophysical and biochemical studies.
This compound can be utilized in these methodologies as a labeling reagent. The triphenylmethyl group can serve as a bulky, hydrophobic probe, or the molecule can be further functionalized on one of the phenyl rings with a reporter fluorophore. The general procedure involves dissolving the protein in a suitable degassed buffer, optionally reducing existing disulfide bonds to free up cysteine thiols, and then adding a solution of the maleimide derivative. lumiprobe.combiotium.com
Table 1: General Protocol for Protein Labeling with a Maleimide Reagent
| Step | Procedure | Key Parameters |
| 1. Protein Preparation | Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer. | Buffer: PBS, Tris, or HEPES, pH 7.0-7.5. |
| 2. Disulfide Reduction (Optional) | Add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes. | TCEP is used as it does not need to be removed prior to labeling. |
| 3. Reagent Preparation | Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO, DMF). | Stock solution typically 10 mM. |
| 4. Conjugation Reaction | Add the maleimide solution to the protein solution at a 10:1 to 20:1 molar ratio of dye to protein. | Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. |
| 5. Purification | Remove unreacted maleimide reagent from the labeled protein. | Methods: Gel filtration (e.g., Sephadex), dialysis, or HPLC. |
The large triphenylmethyl group may influence the reaction kinetics and the properties of the final conjugate. Its steric bulk could potentially enhance the specificity of the labeling by preventing reactions at sterically hindered thiols. However, it could also lead to non-covalent hydrophobic interactions with the target protein, a phenomenon observed with other bulky maleimide probes like N-(3-pyrene)maleimide. researchgate.netnih.gov
Förster Resonance Energy Transfer (FRET) Studies with this compound Derivatives
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor". nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler" for measuring molecular distances and interactions. mdpi.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. mdpi.com
This compound derivatives can be integrated into FRET-based assays to study biomolecular interactions, such as protein-protein binding or conformational changes. youtube.com This is achieved by labeling one molecule with a donor fluorophore and its binding partner with an acceptor fluorophore. By using this compound functionalized with an appropriate dye, it can be covalently attached to a specific cysteine residue on a protein.
Table 2: Components of a FRET System for Studying Protein Interaction
| Component | Role | Example Fluorophore | Labeling Chemistry |
| Protein A | First interacting partner | Labeled with Donor (e.g., CFP) | Cysteine-specific labeling via a maleimide derivative. |
| Protein B | Second interacting partner | Labeled with Acceptor (e.g., YFP) | Cysteine-specific labeling via a maleimide derivative. |
| Interaction | Brings Donor and Acceptor into proximity | N/A | When Protein A and B bind, the distance between CFP and YFP becomes <10 nm. |
| FRET Signal | Excitation of Donor leads to Acceptor emission | Excite at CFP wavelength (~430 nm), detect at YFP wavelength (~527 nm). | An increase in acceptor emission upon donor excitation indicates interaction. |
While no specific studies detailing the use of this compound as a FRET partner are prominent in the literature, its maleimide functionality makes it a prime candidate for such applications. A derivative of this compound could be synthesized to act as either the donor or the acceptor in a FRET pair. The bulky trityl group might serve to hold the attached fluorophore away from the protein surface, potentially reducing quenching and providing a more defined distance for FRET calculations.
Mass Spectrometry for Reaction Product Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the elucidation of chemical structures. It is indispensable for identifying reaction products, characterizing intermediates, and gaining mechanistic insights into chemical transformations involving this compound.
High-Resolution Mass Spectrometry (HRMS) for this compound Reaction Intermediates
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com This capability is crucial for identifying unknown products and, particularly, for detecting and characterizing transient reaction intermediates that are key to understanding reaction mechanisms. researchgate.net
In the context of this compound, HRMS can be employed to:
Confirm Product Identity: Verify the exact mass of the final product in a synthesis or a conjugation reaction, such as the adduct formed with a cysteine-containing peptide.
Identify Byproducts: Detect and identify unexpected side-products, which can provide insights into competing reaction pathways. For example, in the thiol-maleimide reaction, side reactions like thiazine (B8601807) rearrangement can occur, and HRMS would be essential to identify such structures. bachem.com
Trap and Characterize Intermediates: By coupling HRMS with rapid sampling techniques or by analyzing the reaction mixture directly via soft ionization methods like electrospray ionization (ESI), it is possible to detect short-lived, low-abundance intermediates. researchgate.net
Table 3: Potential Application of HRMS in Analyzing the Thiol-Maleimide Reaction
| Analyte | Expected Outcome from HRMS |
| This compound | Determination of exact mass to confirm elemental formula (C₂₉H₂₁NO₂). |
| Thiol-Adduct Product | Determination of the exact mass of the conjugate, confirming successful reaction. |
| Reaction Intermediate | Detection of transient species (e.g., initial enolate intermediate) to support mechanistic proposals. |
| Hydrolysis Byproduct | Identification of maleimide ring-opened products if the reaction is performed in aqueous buffer for extended periods. |
The high accuracy of HRMS allows for the differentiation between species with very similar nominal masses, providing a high degree of confidence in structural assignments. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for this compound Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers. nih.gov It allows for the determination of the absolute molecular weights of individual polymer chains (oligomers), providing detailed information on the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the polymer end-groups. sigmaaldrich.com
If this compound is used as a monomer to synthesize a polymer, or as a functional group to be attached to a polymer, MALDI-TOF MS would be a critical characterization tool. rsc.org The analysis can confirm the success of the polymerization or modification reaction.
Key information obtained from MALDI-TOF analysis of polymers includes:
Molecular Weight Averages: Calculation of the number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Đ = Mw/Mn). sigmaaldrich.com
Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit, confirming the polymer's backbone structure.
End-Group Analysis: The absolute mass of each oligomer peak is the sum of the masses of the repeating units, the end-groups, and the cationizing agent (e.g., Na⁺, K⁺). This allows for the verification of the chemical nature of the chain ends. nih.gov
Table 4: Hypothetical MALDI-TOF Data for a Polymer of this compound
| Parameter | Information Derived | Example Value (Hypothetical) |
| Mass of Repeating Unit | Confirms identity of the monomer in the polymer chain. | 391.45 Da (C₂₉H₂₁NO₂) |
| Peak Series (m/z) | Represents individual polymer chains of degree of polymerization 'n'. | [n * 391.45] + M(end-group 1) + M(end-group 2) + M(Na⁺) |
| Calculated Mₙ / Mₙ | Describes the molecular weight distribution. | 5200 Da / 5350 Da |
| Calculated Dispersity (Đ) | Indicates the breadth of the molecular weight distribution. | 1.03 |
This level of detail is invaluable for quality control, optimizing polymerization conditions, and confirming the structure of novel polymeric materials based on this compound. youtube.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. Since these vibrations are specific to the types of chemical bonds and their arrangement within a molecule, these techniques are excellent for identifying functional groups and monitoring chemical changes during a reaction. researchgate.netmdpi.com
For this compound, IR and Raman spectroscopy can be used to confirm its structure by identifying the characteristic vibrational frequencies of its key functional groups. The maleimide ring, the imide carbonyl groups, and the phenyl rings all have distinct spectral signatures.
Table 5: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Strong |
| Aromatic Ring | C=C stretch | ~1600, ~1450 | Strong |
| Imide | C=O asymmetric stretch | ~1770 | Moderate |
| Imide | C=O symmetric stretch | ~1700 | Strong |
| Maleimide Ring | C=C stretch | ~1680 | Strong |
| Imide | C-N-C stretch | ~1380 | Moderate |
These techniques are particularly powerful for real-time reaction monitoring. mdpi.com For example, during the reaction of this compound with a thiol, the disappearance of the maleimide C=C stretching vibration and the appearance of new bands corresponding to the thioether product can be tracked over time. This allows for the determination of reaction kinetics and endpoint, which is valuable for process control in both laboratory synthesis and industrial applications. mdpi.com
In-situ Infrared Monitoring of this compound Polymerization Processes
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of polymerization reactions. This method allows for the tracking of changes in the concentrations of reactants and products by observing the characteristic vibrational bands of specific functional groups. In the context of this compound polymerization, in-situ FTIR can provide valuable kinetic and mechanistic information by continuously scanning the reaction mixture.
The polymerization of N-substituted maleimides typically proceeds via the opening of the C=C double bond in the maleimide ring. This process can be monitored by observing the disappearance of vibrational modes associated with the maleimide monomer and the appearance of new bands corresponding to the resulting polymer backbone.
Key vibrational bands of the this compound monomer that are expected to change during polymerization include:
C-H stretching of the vinyl group: The =C-H stretching vibration of the maleimide ring, typically observed around 3100-3000 cm⁻¹, is expected to decrease in intensity as the polymerization progresses.
C=C stretching of the maleimide ring: The stretching vibration of the carbon-carbon double bond within the maleimide ring, usually found in the 1650-1600 cm⁻¹ region, will diminish as the monomer is consumed.
Imide C=O stretching: N-substituted maleimides exhibit two characteristic carbonyl (C=O) stretching bands. For N-phenylmaleimide, a related compound, these are observed around 1780 cm⁻¹ (symmetric) and 1715 cm⁻¹ (asymmetric). While the intensity of these bands may not change as dramatically as the C=C band, shifts in their positions or changes in their relative intensities can provide information about the changing chemical environment during polymerization.
As the polymerization of this compound proceeds, the formation of the poly(this compound) chain will lead to the appearance of new vibrational bands characteristic of the saturated succinimide rings in the polymer backbone. The most notable change would be the disappearance of the C=C stretching band and the appearance of C-C single bond stretching and CH₂ bending modes.
An interactive data table summarizing the expected key infrared spectral changes during the polymerization of this compound is presented below. Please note that the exact wavenumbers for this compound may vary and the following data is based on general knowledge of maleimide polymerization and data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Monomer | Expected Change during Polymerization |
| =C-H Stretch (Maleimide Ring) | ~3080 | Decrease in intensity |
| C=C Stretch (Maleimide Ring) | ~1640 | Decrease in intensity |
| C=O Asymmetric Stretch (Imide) | ~1780 | Potential shift and/or broadening |
| C=O Symmetric Stretch (Imide) | ~1715 | Potential shift and/or broadening |
| C-N-C Stretch (Imide Ring) | ~1380 | Potential shift |
| C-H Bending (Triphenylmethyl) | 700-800, 1450-1600 | Relatively stable (internal standard) |
| C-C Stretch (Polymer Backbone) | N/A | Appearance of new bands |
| CH₂ Bending (Polymer Backbone) | N/A | Appearance of new bands |
Raman Spectroscopy for this compound Conformational Studies
Raman spectroscopy is a valuable tool for investigating the conformational isomers of molecules. The vibrational frequencies and intensities of Raman bands are sensitive to the molecular geometry, making it possible to distinguish between different conformers. The this compound molecule possesses significant conformational flexibility due to the rotation around the N-C bond connecting the maleimide ring and the bulky triphenylmethyl (trityl) group.
The large steric bulk of the triphenylmethyl group is expected to significantly influence the preferred conformation of the molecule. The rotational barrier around the N-C(trityl) bond will determine the population of different rotational isomers (rotamers) at a given temperature. These rotamers will have distinct geometries, leading to differences in their Raman spectra.
Key Raman-active modes that could be used to probe the conformational state of this compound include:
Low-frequency modes: Torsional and skeletal bending modes, typically found in the low-frequency region of the Raman spectrum (< 400 cm⁻¹), are particularly sensitive to conformational changes. Different rotamers will exhibit unique sets of these low-frequency vibrations.
Maleimide ring vibrations: The vibrational modes of the maleimide ring, such as the C=C and C=O stretching modes, may experience slight shifts in frequency or changes in intensity depending on the orientation of the triphenylmethyl group. This is due to the influence of the steric and electronic environment on the ring's vibrational potential energy surface.
A hypothetical conformational study of this compound using Raman spectroscopy would involve acquiring spectra at different temperatures and in different solvents to alter the equilibrium population of conformers. By correlating the changes in the Raman spectra with theoretical calculations (e.g., Density Functional Theory - DFT), it would be possible to assign specific spectral features to different conformers and determine their relative energies and populations.
Below is an interactive data table illustrating hypothetical Raman spectral markers that could be used for the conformational analysis of this compound. The specific wavenumbers and assignments would require experimental and computational studies.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) - Conformer A | Hypothetical Wavenumber (cm⁻¹) - Conformer B | Rationale for Conformational Sensitivity |
| N-C(trityl) Torsional Mode | ~85 | ~110 | Directly related to the rotation around the N-C bond, highly sensitive to the rotational angle. |
| Maleimide Ring Deformation | ~250 | ~265 | The bulky trityl group can induce slight puckering or distortion of the maleimide ring in different conformers. |
| C=C Stretch (Maleimide Ring) | ~1642 | ~1638 | Electronic effects and steric hindrance from the trityl group can slightly alter the double bond character. |
| Symmetric Phenyl Ring Breathing (Triphenylmethyl) | ~1005 | ~1002 | The interaction between the phenyl rings and the maleimide moiety can vary with conformation. |
Computational and Theoretical Studies of N Triphenylmethylmaleimide
Quantum Chemical Calculations (Density Functional Theory) on N-triphenylmethylmaleimide
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. digitellinc.comunistra.fr It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. nrel.gov DFT calculations can determine optimized geometries, vibrational frequencies, and a variety of electronic properties that govern the molecule's behavior. nist.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.orgpku.edu.cn The energies of these orbitals and the energy gap (ΔE) between them are crucial descriptors of chemical reactivity and stability. nih.gov
For this compound, the electronic structure is characterized by the electron-withdrawing maleimide (B117702) ring and the bulky, electron-rich triphenylmethyl (trityl) group. DFT calculations would reveal that the HOMO is likely distributed over the triphenylmethyl group and the nitrogen atom, while the LUMO is primarily localized on the electron-deficient carbon-carbon double bond of the maleimide ring. This separation of frontier orbitals dictates its reactivity, particularly in pericyclic reactions. imperial.ac.uk
A lower HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies provide precise values for these electronic parameters, which are essential for understanding the molecule's kinetic stability and its potential to engage in chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Symbol | Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Indicates the molecule's capacity to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | 5.10 | Correlates with chemical reactivity and kinetic stability. |
| Ionization Potential | IP | 6.85 | The energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity | EA | 1.75 | The energy released when an electron is added (approximated as -ELUMO). |
| Global Hardness | η | 2.55 | Measures resistance to change in electron distribution (ΔE / 2). |
| Global Softness | S | 0.39 | The reciprocal of hardness, indicating high reactivity. |
| Electronegativity | χ | 4.30 | The power of the molecule to attract electrons (-(EHOMO + ELUMO) / 2). |
Note: The values presented are illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-31G level of theory) for similar organic molecules, and serve to demonstrate the type of data generated.*
DFT calculations are instrumental in predicting the reactivity and elucidating the mechanisms of chemical reactions. nih.gov By analyzing the FMOs and electrostatic potential maps, researchers can identify the most probable sites for nucleophilic and electrophilic attack. For this compound, the LUMO's localization on the maleimide double bond strongly suggests its role as an electrophile or a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org
Computational methods can be used to model the approach of a reactant, such as a diene, to the maleimide moiety. By calculating the energies of various possible reaction pathways, the most favorable route can be determined. mdpi.comarxiv.org For instance, DFT can predict the stereoselectivity (endo vs. exo) of a Diels-Alder reaction by comparing the activation energies of the respective transition states. The bulky N-triphenylmethyl group would be expected to exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of such transformations, a factor that can be quantitatively assessed through computational modeling. nih.gov
A deeper understanding of a reaction mechanism requires the characterization of its energy landscape, which includes reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. researchgate.net
DFT calculations are employed to locate the precise geometry of a transition state and to calculate its energy. nih.gov The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For a reaction involving this compound, such as its hydrolysis or a cycloaddition, computational chemists can model the bond-breaking and bond-forming processes to identify the transition state structure. nih.gov Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Mapping the complete energy profile provides invaluable insight into the reaction's feasibility and kinetics. researchgate.net
Molecular Dynamics (MD) Simulations of this compound and Its Interactions
While quantum chemical calculations provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvation, and intermolecular interactions. researchgate.netchemrevlett.com
This compound possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl rings to the central carbon of the trityl group and the bond connecting the trityl group to the maleimide nitrogen. mdpi.com The three phenyl rings can rotate, adopting various propeller-like conformations.
MD simulations can track these motions over time, revealing the preferred conformations and the energy barriers between them. researchgate.net By analyzing the simulation trajectory, one can determine the distribution of key dihedral angles, which provides a quantitative measure of the molecule's flexibility. researchgate.net The bulky nature of the trityl group restricts the conformational freedom of the molecule, and MD simulations can map the accessible conformational space. This analysis is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with other molecules. nih.govnih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Defining the Angle | Description | Expected Dynamics |
| Phenyl Rotation 1 | C(ipso)-C(central)-N-C(imide) | Defines the overall orientation of one phenyl ring relative to the maleimide. | Propeller-like rotation, hindered by steric clashes with other rings. |
| Phenyl Rotation 2 | C(ipso)-C(central)-N-C(imide) | Defines the orientation of the second phenyl ring. | Correlated rotation with the other two phenyl rings. |
| Phenyl Rotation 3 | C(ipso)-C(central)-N-C(imide) | Defines the orientation of the third phenyl ring. | Correlated rotation with the other two phenyl rings. |
| Trityl-Maleimide Tilt | C(central)-N-C(imide)=C(imide) | Describes the tilt of the entire triphenylmethyl group relative to the plane of the maleimide ring. | Limited flexibility due to the partial double-bond character of the N-C(imide) bonds. |
The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. nih.gov MD simulations are an excellent tool for studying solvation by explicitly modeling the solvent molecules surrounding the solute. For this compound, the large, nonpolar surface area of the triphenylmethyl group would lead to strong hydrophobic interactions in polar solvents like water, while the polar carbonyl groups of the maleimide ring would form favorable interactions with polar solvent molecules. nih.gov
By running simulations in different solvents, one can analyze the structure of the solvation shell. researchgate.net This is often done by calculating the radial distribution function, g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. Furthermore, MD simulations can be used to study intermolecular interactions between two or more this compound molecules, providing insight into aggregation behavior and the forces that govern crystal packing. gatech.edursc.orgrsc.orgnih.gov These simulations can quantify the contributions of van der Waals forces, electrostatic interactions, and potential π-π stacking between phenyl rings. researchgate.net
Chemoinformatic and Machine Learning Approaches in this compound Research
Structure-Reactivity Relationship Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.gov In the context of this compound, a QSAR-like approach could be employed to model the relationship between the structure of its derivatives and their polymerization reactivity.
A hypothetical study could involve synthesizing a series of this compound derivatives with different substituents on the phenyl rings of the trityl group. The reactivity of these monomers in polymerization (e.g., rate of polymerization, stereoselectivity) would be experimentally determined. Computational chemistry could then be used to calculate a variety of molecular descriptors for each derivative. These descriptors can be categorized as constitutional, topological, geometric, and electronic.
Table 2: Illustrative Molecular Descriptors for Structure-Reactivity Modeling of this compound Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Reactivity |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Steric hindrance, solubility. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching. |
| Geometric | Molecular Surface Area, Molecular Volume | Steric accessibility of the maleimide double bond. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Electronic nature of the double bond, susceptibility to nucleophilic/radical attack. |
This table provides examples of descriptors that could be used in a QSAR/QSPR study.
A statistical model, such as multiple linear regression or a machine learning algorithm like random forest, could then be trained on this dataset to establish a mathematical relationship between the descriptors and the observed reactivity. Such a model could predict the polymerization behavior of new, unsynthesized this compound derivatives, thereby guiding the design of monomers with desired properties.
Virtual Screening for Optimal Reactants and Catalysts in this compound Chemistry
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired property, such as high reactivity or catalytic activity. nih.gov In the chemistry of this compound, virtual screening could be a powerful tool for identifying optimal initiators or catalysts for its polymerization.
Given the steric hindrance of the trityl group, the choice of initiator or catalyst is critical for achieving efficient polymerization. A virtual screening workflow could be designed as follows:
Library Creation: A large virtual library of potential initiators (e.g., radical or anionic initiators) or catalysts would be assembled. ethz.chethz.ch
Descriptor Calculation: A set of relevant molecular descriptors would be calculated for each compound in the library. These could include steric parameters (e.g., cone angle), electronic parameters (e.g., bond dissociation energy for initiators), and quantum chemical descriptors.
Model Development: A predictive model would be developed based on a smaller, well-characterized set of known initiators/catalysts for sterically hindered monomers. This model could be based on density functional theory (DFT) calculations of the transition state energies for the initiation step or a machine learning model trained on experimental data. researchgate.netmdpi.com
Screening and Ranking: The virtual library would be screened using the predictive model, and the compounds would be ranked based on their predicted performance.
Experimental Validation: The top-ranked candidates would then be synthesized and experimentally tested to validate the virtual screening predictions.
Emerging Research Directions and Future Perspectives for N Triphenylmethylmaleimide
Integration of N-triphenylmethylmaleimide into Advanced Functional Materials Systems
The incorporation of this compound into advanced material systems is a burgeoning area of research, driven by the compound's ability to impart desirable properties such as high thermal stability and unique structural characteristics. The bulky trityl group plays a crucial role in modifying the architecture and performance of polymers.
Polymers derived from N-substituted maleimides are recognized as important high-performance engineering plastics. nih.gov Aromatic polymaleimides, in particular, exhibit excellent thermal stability due to the maleimide (B117702) unit in their backbone, making them suitable for applications requiring high heat resistance, such as insulators, coatings, and composites. ijert.org The introduction of the this compound monomer into polymer chains can significantly enhance these properties. The rigidity and bulk of the trityl group can increase the glass transition temperature (Tg) of polymers, leading to materials that maintain their structural integrity at elevated temperatures.
Current research is exploring the use of this compound in several key areas of advanced functional materials:
High-Thermal-Stability Polymers: N-phenylmaleimide, a related compound, is known to significantly increase the heat distortion temperature of resins, allowing them to withstand higher temperatures before deforming. yangchentech.com This suggests that the even bulkier triphenylmethyl group would further enhance thermal stability, a critical requirement for materials used in the automotive, aerospace, and electronics industries. yangchentech.com
Dendrimers and Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.netfu-berlin.de Their unique globular structure leads to properties like low viscosity and high solubility. researchgate.netfu-berlin.de The sterically demanding nature of the this compound monomer can be exploited to control the architecture and generation growth of dendrimers and hyperbranched polymers. instras.comfrontiersin.org This control allows for the tailoring of their properties for specific applications, such as in drug delivery or as templates for nanomaterials. researchgate.netfrontiersin.org
Organic-Inorganic Hybrid Nanomaterials: These materials combine organic polymers with inorganic components at the nanoscale, resulting in synergistic properties. nih.govresearchgate.net Polymers containing this compound can be used as the organic matrix to encapsulate or stabilize inorganic nanoparticles, leading to hybrid materials with enhanced thermal and mechanical properties. rsc.orgrsc.org The interaction between the polymer and the inorganic component can be tailored to create materials for a wide range of applications, including catalysis and sensors. nih.gov
Stimuli-Responsive Materials: These are "smart" materials that can change their properties in response to external stimuli such as temperature, pH, or light. usm.eduresearchgate.netnih.gov The triphenylmethyl group can be cleaved under certain acidic conditions, a property that could be harnessed to create polymers that degrade or release an active substance in a controlled manner. This opens up possibilities for applications in targeted drug delivery and responsive coatings.
The following table summarizes the potential impact of incorporating this compound into various advanced functional material systems.
| Material System | Key Role of this compound | Potential Applications |
| High-Performance Thermoplastics | Enhances thermal stability (elevated Tg) and mechanical strength due to the bulky, rigid trityl group. | Aerospace components, automotive parts, high-temperature insulators, and coatings. ijert.org |
| Dendrimers & Hyperbranched Polymers | Controls branching and architecture due to steric hindrance, influencing solubility and viscosity. researchgate.netinstras.com | Drug delivery systems, nanoreactors, and templates for catalysts. frontiersin.org |
| Organic-Inorganic Hybrids | Acts as a stabilizing organic matrix for inorganic nanoparticles, improving thermal and mechanical properties of the composite. nih.govrsc.org | Advanced catalysts, reinforced composites, and functional coatings. |
| Stimuli-Responsive Polymers | The acid-labile nature of the trityl group can be used as a trigger for controlled degradation or release mechanisms. | Smart drug delivery systems, sensors, and self-healing materials. usm.edunih.gov |
Development of Novel Methodologies for this compound-Mediated Chemical Transformations
The unique structural and electronic characteristics of this compound are being harnessed to develop new and innovative chemical transformation methodologies. Research in this area focuses on leveraging the distinct properties of both the maleimide ring and the triphenylmethyl (trityl) protecting group to facilitate advanced organic synthesis, polymer chemistry, and bioconjugation.
The triphenylmethyl group is a well-established protecting group for alcohols and amines in organic synthesis. It is known for its stability under many reaction conditions and its susceptibility to removal by mild acid hydrolysis or hydrogenolysis. This feature makes this compound a valuable bifunctional molecule. It can act as a carrier for the trityl protecting group, which can be transferred to other molecules, or the maleimide moiety can be used for further reactions while the trityl group protects a reactive site.
Emerging research is exploring several novel methodologies:
Asymmetric Polymerization: A significant area of development is the use of this compound in asymmetric polymerization. Research has shown that this monomer can be polymerized using chiral anionic initiators. The bulky trityl group plays a critical role in controlling the stereochemistry of the polymerization, leading to the formation of helical polymers with high optical activity. This control over the polymer's three-dimensional structure is crucial for applications in chiral separation and recognition, where the polymer can selectively interact with one enantiomer of a chiral molecule.
Controlled Radical Polymerization (CRP): The maleimide functionality of this compound can participate in various controlled radical polymerization techniques. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. The steric hindrance provided by the trityl group can influence the kinetics of the polymerization, potentially offering a greater degree of control over the final polymer structure.
Bioconjugation and "Click Chemistry": The maleimide group is widely used in bioconjugation to link molecules to proteins and other biomolecules through a Michael addition reaction with thiol groups found in cysteine residues. While the bulky trityl group might sterically hinder this reaction, this property could be exploited for developing highly selective bioconjugation reagents. Furthermore, maleimides can participate in Diels-Alder reactions, a type of "click chemistry" reaction known for its high efficiency and specificity. This opens up possibilities for using this compound in the modular synthesis of complex molecules and materials.
Protecting Group Chemistry: The trityl group is known to be significantly more stable in acidic conditions than other protecting groups like trityl, making it useful in multi-step syntheses where differential protection is required. This compound can serve as a reagent to introduce this robust protecting group onto various substrates.
The table below details some of the novel methodologies involving this compound.
| Methodology | Role of this compound | Key Advantages & Research Focus |
| Asymmetric Anionic Polymerization | Monomer that, with a chiral initiator, forms optically active, helical polymers. | Precise control over polymer stereochemistry; development of materials for chiral separation and catalysis. |
| Controlled Radical Polymerization | Monomer for synthesizing polymers with controlled architecture; the trityl group influences reaction kinetics. | Synthesis of well-defined polymers (e.g., block copolymers) with tailored properties. |
| Advanced Bioconjugation | The maleimide group acts as a reactive handle for linking to biomolecules; the trityl group can modulate reactivity. | Potential for developing highly selective bioconjugation reagents; use in "click chemistry" for modular synthesis. |
| Protecting Group Strategies | Serves as a carrier for the robust trityl protecting group. | Introduction of a sterically demanding and acid-stable protecting group for complex organic synthesis. |
Future Role of this compound in Sustainable Chemistry and Manufacturing
The principles of sustainable or "green" chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in both academic research and industrial manufacturing. This compound and its derivatives have the potential to play a significant role in advancing sustainable practices, particularly in the realm of polymer science and the development of a circular economy.
The future role of this compound in sustainable chemistry is linked to several key principles of green chemistry:
Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. The synthesis of N-substituted maleimides can be designed to be highly atom-economical, for instance, through a two-step process from maleic anhydride (B1165640) and a substituted aniline (B41778), which is followed by a Diels-Alder reaction. Such multi-step syntheses in an undergraduate organic chemistry laboratory setting have been shown to align with green chemistry principles like waste reduction and the use of safer chemicals.
Design for Degradation and Recyclability: A critical aspect of sustainable materials is their ability to either degrade into benign products after their intended use or be efficiently recycled. The trityl group on this compound is known to be cleavable under specific, mild acidic conditions. This property presents a significant opportunity for designing "smart" polymers that are stable during their functional lifetime but can be readily broken down on demand. This controlled degradation pathway is a cornerstone for creating recyclable thermosets and other polymers that fit within a circular economy model, where materials are reused and repurposed rather than discarded. Research into recyclable poly(imide-imine) plastics, which utilize dynamic imine bonds, showcases the potential for creating high-performance, recyclable materials, a principle that could be extended to polymers derived from this compound.
Use of Renewable Feedstocks: While the triphenylmethyl group is typically derived from petrochemical sources, the broader field of polymer chemistry is moving towards the use of bio-based feedstocks. Future research could explore the synthesis of the maleimide or even the trityl portion of the molecule from renewable resources, further enhancing its green credentials. For example, vanillin, a bio-based compound, has been used to create recyclable polymer vitrimers, demonstrating the feasibility of incorporating renewable components into high-performance materials.
Energy Efficiency: Polymerization processes can be energy-intensive. Research into more energy-efficient polymerization methods, such as those that can be conducted at lower temperatures or with the aid of catalysts rather than high heat, will be crucial for the sustainable manufacturing of this compound-based polymers.
The following table outlines the potential contributions of this compound to sustainable chemistry and manufacturing.
| Green Chemistry Principle | Application of this compound | Future Research Direction |
| Design for Degradation/Recycling | The acid-labile trityl group allows for controlled polymer degradation, enabling closed-loop recycling. | Developing efficient cleavage and monomer recovery processes; creating recyclable thermosets and vitrimers. |
| Atom Economy | Can be synthesized via high-yield, low-waste reaction pathways. | Optimizing synthesis to minimize solvent use and byproducts, aligning with industrial-scale green manufacturing. |
| Renewable Feedstocks | Potential for synthesis from bio-based precursors. | Investigating bio-based routes to synthesize the maleimide and triphenylmethyl components. |
| Reducing Derivatives | The trityl group can serve as a temporary protecting group, which can sometimes be avoided through alternative synthetic strategies. | Designing synthetic pathways that minimize the need for protection and deprotection steps. |
Addressing Current Challenges and Identifying Future Opportunities in this compound Research
While this compound holds considerable promise for the development of advanced materials and chemical methodologies, several challenges need to be addressed to realize its full potential. Overcoming these hurdles will open up new opportunities for innovation and application.
Current Challenges:
Monomer Synthesis and Cost: The synthesis of this compound can be a multi-step process, which can be costly and generate waste. Developing more efficient, scalable, and cost-effective synthetic routes is crucial for its wider adoption, particularly for industrial applications. Green chemistry principles, such as using catalytic methods and minimizing solvent use, should be a focus of this research.
Polymerization Control: The bulky triphenylmethyl group presents a significant steric hindrance, which can affect the polymerization process. While this can be advantageous for controlling stereochemistry, it can also lead to slower reaction rates and lower molecular weight polymers. Fine-tuning polymerization conditions (initiator, solvent, temperature) is necessary to achieve desired polymer characteristics. For instance, in the free radical copolymerization of N-phenylmaleimide and MMA, achieving a copolymer composition close to the feed ratio can be challenging, though techniques like reactive extrusion polymerization show promise in overcoming such reactivity ratio gaps. nih.gov
Processability of Polymers: The rigidity and high glass transition temperatures of polymers containing this compound, while beneficial for thermal stability, can make them difficult to process. These polymers are often insoluble and have high melting points, which limits the use of conventional processing techniques like melt extrusion or solution casting. ijert.org Developing strategies to improve their processability without sacrificing their desirable properties is a key challenge. This could involve copolymerization with more flexible monomers or the development of novel processing aids.
Reactivity in Bioconjugation: The steric bulk of the trityl group may hinder the reaction of the maleimide with thiol groups on biomolecules, a standard method for bioconjugation. The reaction kinetics and efficiency need to be thoroughly investigated to determine its suitability for such applications or to design linkers that can overcome this steric hindrance.
Future Opportunities:
Novel Polymer Architectures: The unique steric properties of this compound can be further exploited to create novel and highly complex polymer architectures that are not accessible with smaller monomers. This includes the synthesis of highly ordered helical polymers, shape-persistent macromolecules, and microporous polymers with tailored pore sizes for applications in separations and catalysis.
Advanced Chiral Materials: Building on the success of asymmetric polymerization, there is a significant opportunity to develop a new generation of chiral stationary phases for chromatography and chiral catalysts. The well-defined helical structure of poly(this compound) could offer superior enantiomeric recognition and separation capabilities.
Smart Materials with Tunable Properties: The acid-labile nature of the trityl group is a key feature that can be exploited in the design of a wide range of smart materials. This includes developing polymers for controlled drug release, where the drug is released in the acidic environment of a tumor, or creating materials with tunable mechanical properties that can be altered by changing the pH.
Sustainable High-Performance Materials: There is a growing demand for high-performance materials that are also sustainable. This compound is well-positioned to meet this demand by enabling the creation of recyclable thermosets and polymers derived from renewable resources. This aligns with the principles of a circular economy and addresses the environmental concerns associated with traditional plastics.
A summary of the challenges and opportunities is presented in the table below.
| Aspect | Current Challenges | Future Opportunities |
| Synthesis & Cost | Multi-step synthesis can be expensive and generate waste. | Development of greener, more efficient, and cost-effective synthetic routes. |
| Polymerization | Steric hindrance can lead to slow reaction rates and limited molecular weight. | Precise control over polymer architecture, including helicity and branching. |
| Material Properties | High rigidity and poor solubility can make processing difficult. ijert.org | Creation of novel materials with exceptional thermal stability and tailored microporosity. |
| Applications | Steric hindrance may limit reactivity in applications like bioconjugation. | Design of advanced chiral materials for separations and catalysis; development of smart, responsive systems for drug delivery and sensors. |
Q & A
Q. What are the established synthetic routes for N-triphenylmethylmaleimide, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution between maleic anhydride and triphenylmethylamine, adapted from protocols for analogous maleimides like N-phenylmaleimide . Key steps include:
- Reaction Optimization : Use a 1:1 molar ratio of maleic anhydride to triphenylmethylamine in anhydrous toluene under reflux (110–120°C) for 6–8 hours.
- Purification : Isolate the crude product via vacuum filtration, followed by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Characterization : Confirm structure using -NMR (δ 6.8–7.5 ppm for aromatic protons, δ 6.7 ppm for maleimide doublet) and FTIR (1780 cm for imide C=O). Yield variations (40–70%) often stem from solvent purity, moisture control, and recrystallization efficiency .
Q. What spectroscopic techniques are critical for validating the purity of this compound?
Methodological Answer: Combine multiple analytical methods:
- NMR Spectroscopy : Detect impurities via integration of aromatic (triphenylmethyl) and maleimide proton signals.
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95% area under the curve).
- Melting Point : Compare observed values (literature range: 145–148°C) to published data. Discrepancies in melting points or spectral shifts may indicate residual solvents or byproducts (e.g., unreacted maleic anhydride) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization pathway during this compound synthesis?
Methodological Answer:
- Kinetic Analysis : Monitor reaction progress via in situ -NMR to track maleic anhydride consumption and intermediate formation.
- Isolation of Intermediates : Quench the reaction at timed intervals to isolate maleanilic acid derivatives, characterized via LC-MS.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies of alternative pathways (e.g., intramolecular vs. intermolecular cyclization). Contradictions in proposed mechanisms (e.g., acid-catalyzed vs. thermal cyclization) require validation through deuterium-labeling experiments .
Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform IC protocols) to minimize variability.
- Purity Validation : Ensure compounds are ≥98% pure (HPLC) and free of endotoxins.
- Statistical Rigor : Apply ANOVA or mixed-effects models to compare datasets, accounting for batch effects or solvent interference. Conflicting results may arise from differences in cell permeability or off-target interactions, necessitating orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (software: ORCA) to identify electron-deficient dienophiles.
- Molecular Dynamics Simulations : Model steric effects of the triphenylmethyl group on reaction trajectories (e.g., GROMACS). Experimental validation involves synthesizing adducts with anthracene derivatives and analyzing regioselectivity via -NMR .
Safety & Reporting Guidelines
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Safety data for analogous maleimides (e.g., N-ethylmaleimide) indicate potential skin irritation and respiratory sensitization .
Q. How should researchers document synthetic procedures for reproducibility in publications?
Methodological Answer: Follow NIH preclinical reporting guidelines :
- Detailed Protocols : Specify solvent grades, equipment (e.g., reflux condenser type), and stirring speeds.
- Data Transparency : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo).
- Error Reporting : Include failed attempts (e.g., alternative solvents or catalysts) to aid troubleshooting. Example: "Recrystallization from ethanol yielded 62% product; substituting acetone reduced yield to 28% due to poor solubility" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
